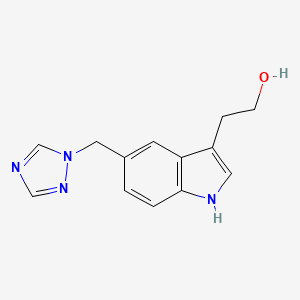Des(dimethylamino)hydroxyrizatriptan
CAS No.: 160194-39-8
Cat. No.: VC3735924
Molecular Formula: C13H14N4O
Molecular Weight: 242.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 160194-39-8 |
|---|---|
| Molecular Formula | C13H14N4O |
| Molecular Weight | 242.28 g/mol |
| IUPAC Name | 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol |
| Standard InChI | InChI=1S/C13H14N4O/c18-4-3-11-6-15-13-2-1-10(5-12(11)13)7-17-9-14-8-16-17/h1-2,5-6,8-9,15,18H,3-4,7H2 |
| Standard InChI Key | WXWBRTKSGCYLQS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCO |
| Canonical SMILES | C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCO |
Introduction
Chemical Properties and Structure
Des(dimethylamino)hydroxyrizatriptan possesses distinct chemical properties that define its behavior in biological systems and pharmaceutical applications. The molecular formula of the compound is C13H14N4O with a precise molecular weight of 242.28 g/mol . This chemical structure includes key functional groups that contribute to its pharmacological activity and physical properties.
The compound can be chemically described as 2-(5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl)ethanol, which highlights its core indole structure with specific substitution patterns . The structural composition features a 5-(1H-1,2,4-triazol-1-ylmethyl) group attached to an indole ring, with an ethanol group at the 3-position of the indole. This arrangement creates a unique three-dimensional configuration that facilitates specific receptor interactions.
The SMILES notation for Des(dimethylamino)hydroxyrizatriptan is C(O)Cc1c2c(ccc(Cn3cncn3)c2)[nH]c1, which provides a linear representation of its molecular structure . This notation is particularly useful for computational chemistry and database searches related to the compound.
The following table summarizes the key chemical properties of Des(dimethylamino)hydroxyrizatriptan:
| Property | Value |
|---|---|
| Chemical Name | 2-(5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl)ethanol |
| CAS Registry Number | 160194-39-8 |
| Molecular Formula | C13H14N4O |
| Molecular Weight | 242.28 g/mol |
| Unique Ingredient Identifier | GUF1804OA0 |
| SMILES Notation | C(O)Cc1c2c(ccc(Cn3cncn3)c2)[nH]c1 |
| Classification | Triptan derivative, Rizatriptan impurity |
These chemical properties directly influence the compound's pharmacokinetic profile, including aspects such as absorption, distribution, metabolism, and excretion within biological systems. The presence of the hydroxyl group likely enhances water solubility compared to more lipophilic triptans, potentially affecting its bioavailability and distribution across biological membranes .
Pharmacological Classification and Receptor Activity
Des(dimethylamino)hydroxyrizatriptan belongs to the triptan class of compounds, which are principally known for their selective agonist activity at specific serotonin receptor subtypes. Based on structural similarity to rizatriptan, it is expected to exhibit affinity for the 5-HT1B and 5-HT1D serotonin receptor subtypes, which are primarily located on intracranial blood vessels and sensory nerves of the trigeminal system .
The pharmacological profile of Des(dimethylamino)hydroxyrizatriptan is influenced by its structural relationship to rizatriptan. The parent compound, rizatriptan, demonstrates high affinity and selectivity for 5-HT1B and 5-HT1D receptors, with minimal activity at other serotonin receptor subtypes such as 5-HT2, 5-HT3, and minimal interactions with adrenergic, dopaminergic, histaminergic, and muscarinic receptors . The structural modifications in Des(dimethylamino)hydroxyrizatriptan may alter this receptor selectivity profile, potentially enhancing or diminishing certain receptor interactions.
Within the pharmaceutical industry, Des(dimethylamino)hydroxyrizatriptan is recognized as Rizatriptan Benzoate Impurity F according to European Pharmacopoeia (EP) standards . This classification indicates its importance in quality control processes for rizatriptan formulations, where its presence would be monitored and limited to ensure product purity and safety.
The receptor binding characteristics of triptans, including Des(dimethylamino)hydroxyrizatriptan, contribute significantly to their therapeutic efficacy in migraine treatment. The selective activation of 5-HT1B receptors on vascular smooth muscle cells leads to vasoconstriction of dilated cranial blood vessels, while stimulation of 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides that contribute to migraine pain .
Mechanism of Action in Migraine Pathophysiology
Drawing from the established mechanism of action of rizatriptan and other triptans, Des(dimethylamino)hydroxyrizatriptan likely exerts its effects through multiple pathways involved in migraine pathophysiology. While specific studies on this particular compound may be limited, inferences can be made based on its structural similarity to rizatriptan and the known mechanisms of triptan action.
The primary mechanism likely involves selective agonist activity at 5-HT1B and 5-HT1D serotonin receptors, which are implicated in migraine pathophysiology . Activation of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels produces vasoconstriction, counteracting the pathological vasodilation that occurs during migraine attacks. This vasoconstriction helps normalize cerebral blood flow and reduce vascular contribution to migraine pain.
Simultaneously, activation of 5-HT1D receptors on trigeminal nerve terminals inhibits the release of vasoactive neuropeptides such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A . These neuropeptides are known to promote neurogenic inflammation, vasodilation, and pain signal transmission in the trigeminovascular system. By inhibiting their release, Des(dimethylamino)hydroxyrizatriptan would potentially attenuate neurogenic inflammation and pain transmission in the trigeminal system.
Additionally, the compound may also act centrally by inhibiting nociceptive neurotransmission in trigeminal pain pathways, further contributing to its antimigraine effects. This multimodal mechanism of action is characteristic of the triptan class and explains their effectiveness in treating the complex pathophysiology of migraine headaches .
Analytical Methods and Identification
The identification and quantification of Des(dimethylamino)hydroxyrizatriptan are crucial in pharmaceutical analysis, particularly for quality control of rizatriptan formulations. Various analytical methods can be employed for this purpose, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume